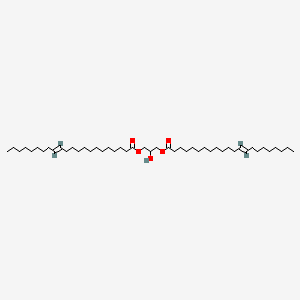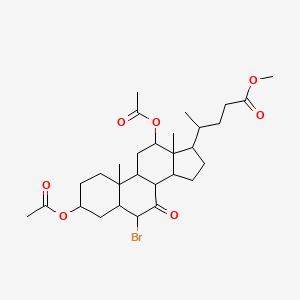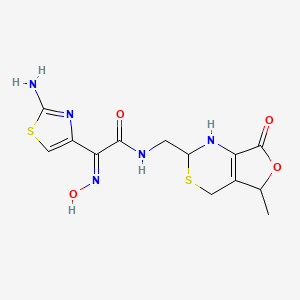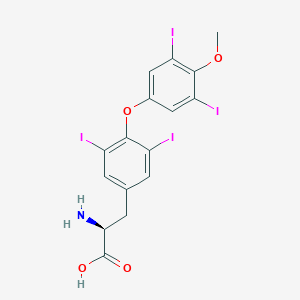
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a synthetic derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of multiple iodine atoms and a methoxy group attached to the phenyl ring. Such modifications can significantly alter the chemical and biological properties of the parent molecule, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves the iodination of L-Tyrosine followed by the introduction of a methoxy group. The process can be summarized as follows:
Iodination: L-Tyrosine is treated with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Methoxylation: The iodinated intermediate is then reacted with a methoxy donor (e.g., dimethyl sulfate) under basic conditions to introduce the methoxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying the effects of iodine and methoxy modifications on amino acid function.
Medicine: Potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Use in the development of new materials or as a reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The parent amino acid, without any modifications.
3,5-Diiodo-L-Tyrosine: A simpler derivative with only iodine modifications.
4-Methoxy-L-Tyrosine: A derivative with only a methoxy group modification.
Uniqueness
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is unique due to the combination of multiple iodine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its simpler counterparts.
Eigenschaften
| 4367-89-9 | |
Molekularformel |
C16H13I4NO4 |
Molekulargewicht |
790.90 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1 |
InChI-Schlüssel |
CTRBRDHEPJCPON-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I |
Kanonische SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




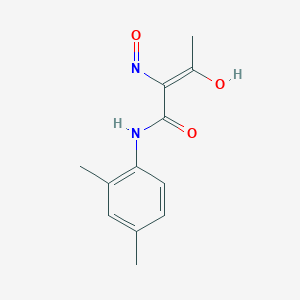

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
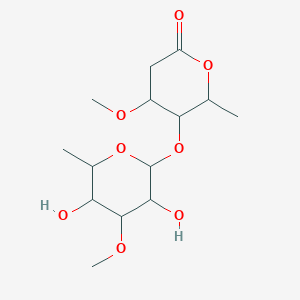
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
